2-(2-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c1-19-14-9-5-4-8-13(14)17-15(18)10-11-6-2-3-7-12(11)16/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGKXVFEHNEFAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-(methylsulfanyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key examples include:
Mechanistic Notes :
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NAS occurs preferentially at the para position of the chlorophenyl ring due to steric hindrance at the ortho site .
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Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
Oxidation Reactions
The methylsulfanyl (–S–CH₃) group undergoes oxidation to sulfoxide or sulfone derivatives:
Key Findings :
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Sulfoxide formation is kinetically favored under mild conditions, while sulfones require stronger oxidants .
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Oxidation does not affect the acetamide or chlorophenyl groups under these conditions .
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
Structural Impact :
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Acidic hydrolysis preserves the methylsulfanyl group but may reduce yields due to potential sulfur oxidation .
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Basic hydrolysis proceeds faster due to increased nucleophilicity of hydroxide ions .
Cyclization Reactions
Intramolecular cyclization forms heterocyclic systems under dehydrating conditions:
Mechanistic Pathway :
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Cyclization involves nucleophilic attack by the aniline nitrogen on the carbonyl carbon, followed by dehydration .
Functional Group Compatibility
Critical stability observations:
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Thermal Stability : Decomposes above 220°C without melting .
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pH Sensitivity : Stable in pH 4–9; rapid degradation occurs in strongly acidic (pH < 2) or alkaline (pH > 11) media .
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Photoreactivity : UV light (254 nm) induces C–S bond cleavage in the methylsulfanyl group within 24 h .
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Preferred Solvent |
|---|---|---|---|
| NAS | 1.2 × 10⁻⁴ | 85 | DMF |
| Sulfur Oxidation | 3.8 × 10⁻³ | 62 | CH₂Cl₂ |
| Acidic Hydrolysis | 5.6 × 10⁻⁵ | 78 | H₂O/EtOH |
Scientific Research Applications
Anticonvulsant Activity
One of the primary applications of this compound is its potential as an anticonvulsant agent . Research has shown that phenylacetamide derivatives can exhibit significant activity against seizures in animal models.
Case Studies
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Synthesis and Evaluation : A study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, including those related to 2-(2-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide. The evaluation was conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The results indicated varying degrees of efficacy, with some derivatives showing protective effects against seizures .
The protective index (PI) indicates the safety margin of the compound, with higher values suggesting better therapeutic profiles.
Compound ED50 (mg/kg) TD50 (mg/kg) Protective Index 20 52.30 >500 >9.56 Phenytoin 28.10 >100 >3.6 - Neurotoxicity Studies : In addition to its anticonvulsant properties, the neurotoxicity of these compounds was assessed using the rotarod test, revealing that many did not cause motor impairment at effective dosages .
Other Therapeutic Applications
Beyond anticonvulsant activity, phenylacetamide derivatives have been investigated for their potential in treating other conditions:
- Antimicrobial Activity : Some studies have indicated that related compounds possess antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). Screening of diverse compound libraries has identified several candidates for further development as anti-tuberculosis agents .
- Anti-inflammatory Effects : There is emerging evidence suggesting that phenylacetamides may also exhibit anti-inflammatory properties, although further research is required to elucidate these effects fully.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profiles of these compounds. Variations in substituents on the phenyl rings significantly influence their pharmacological properties. For instance, modifications that enhance lipophilicity can lead to increased central nervous system penetration but may also affect toxicity profiles .
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key differentiating features include:
- 2-Chlorophenyl group : Enhances lipophilicity and electron-withdrawing effects, influencing reactivity and binding.
- Methylsulfanyl (SCH₃) group : Contributes to sulfur-mediated interactions (e.g., hydrogen bonding, van der Waals forces) distinct from sulfonyl or thioether groups in analogs.
Table 1: Structural Comparison with Chloroacetamide Analogs
Conformational and Reactivity Differences
- Sulfur Group Effects : The methylsulfanyl group offers distinct electronic and steric profiles compared to sulfonamides (e.g., N-(3-Chlorophenyl)-2-(phenylsulfonamido)acetamide ), altering solubility and metabolic stability.
Table 2: Reactivity and Halogen Effects
| Compound | Halogen/Substituent Position | Reactivity | Biological Activity |
|---|---|---|---|
| This compound | 2-chlorophenyl | High electrophilicity due to ortho-Cl | Potential antimicrobial/anticancer activity (inferred from analogs ) |
| N-(2-Chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide | 2-Cl, 4-F | Enhanced binding affinity from dual halogens | Improved pharmacokinetics |
| Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) | 2,6-diethyl, methoxymethyl | Herbicidal activity | Agricultural use |
Biological Activity
The compound 2-(2-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide, a derivative of acetamide, has garnered attention for its potential biological activities. This article delves into the synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies surrounding this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with 2-(methylsulfanyl)aniline in the presence of a base. The resulting compound can be purified through recrystallization or chromatography techniques. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that similar chloroacetamide derivatives exhibit significant antimicrobial properties. A study focusing on N-substituted chloroacetamides demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of halogenated substituents on the phenyl ring enhances lipophilicity, facilitating better membrane penetration and increased biological activity.
Table 1: Antimicrobial Activity of Chloroacetamides
| Compound | Activity Against MRSA | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Effective | Less effective | Moderate |
| N-(3-bromophenyl)-2-chloroacetamide | Highly effective | Effective | High |
Anti-inflammatory Effects
The compound's anti-inflammatory properties are hypothesized based on its structural analogs that inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have shown that derivatives with similar structures can significantly reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 in inflammatory models .
Table 2: Inhibition of COX-2 and iNOS
| Compound | COX-2 Inhibition (%) | iNOS Inhibition (%) |
|---|---|---|
| Compound A | 75 | 80 |
| Compound B | 60 | 65 |
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of compounds like this compound. The presence of electron-withdrawing groups, such as chlorine or bromine, on the aromatic ring enhances potency by stabilizing the transition state during enzymatic reactions . Furthermore, modifications to the methylsulfanyl group can also influence pharmacokinetic properties.
Case Studies
Several studies have highlighted the potential therapeutic applications of related compounds:
- Anticonvulsant Activity : A study on N-phenylacetamide derivatives found that specific substitutions led to significant anticonvulsant effects in animal models, suggesting that similar modifications could enhance the activity of our compound .
- Antimicrobial Efficacy : Another investigation into N-substituted phenyl-2-chloroacetamides revealed promising results against Gram-positive bacteria, emphasizing the need for further exploration into their mechanisms of action .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(2-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]acetamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting 2-chloroacetamide derivatives with arylthiols in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux for 24 hours, monitored by TLC. Optimizing molar ratios (e.g., 1:1.5 for chloroacetamide to arylthiol) and using inert atmospheres (N₂/Ar) can improve yields to 70–85%. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. Which analytical techniques are most reliable for structural characterization and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. Aromatic protons typically appear at δ 6.8–7.6 ppm, while the methylsulfanyl group resonates near δ 2.5 ppm .
- FTIR : Stretching vibrations for amide C=O (1650–1680 cm⁻¹) and C-S (600–700 cm⁻¹) validate functional groups .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .
- Single-Crystal XRD : Resolves stereochemical ambiguities and confirms bond angles/distances (e.g., C-S bond length ~1.81 Å) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods to avoid inhalation of fine particulates.
- Wear nitrile gloves and safety goggles due to potential skin/eye irritation.
- Store in amber glass vials at 2–8°C under inert gas to prevent oxidation of the methylsulfanyl group.
- Dispose of waste via halogenated solvent containers, as chlorophenyl groups may persist in the environment .
Advanced Research Questions
Q. How can computational chemistry guide the prediction of reactivity and stability for this compound?
- Methodological Answer :
- DFT Calculations : Model reaction pathways (e.g., Fukui indices predict electrophilic attack sites on the chlorophenyl ring) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability.
- Docking Studies : Predict binding affinities to biological targets (e.g., SARS-CoV-2 main protease) by aligning the methylsulfanyl group with hydrophobic pockets .
Q. What experimental strategies resolve contradictions in reported solubility and stability data?
- Methodological Answer :
- Solubility : Use the shake-flask method with UV-Vis quantification at λmax (~275 nm) in buffers (pH 1–13). Note: Aqueous solubility is typically <1 mg/mL, but co-solvents (e.g., PEG-400) enhance it to >50 mg/mL .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC-MS monitoring. Hydrolysis of the acetamide group is a major degradation pathway, mitigated by lyophilization .
Q. How does the methylsulfanyl substituent influence bioactivity, and what assays validate its pharmacological potential?
- Methodological Answer :
- Lipophilicity : Measure logP values (e.g., ~3.2 via shake-flask) to correlate with membrane permeability.
- Enzyme Inhibition : Screen against COX-2 (IC₅₀ < 10 µM) using fluorogenic substrates.
- Antimicrobial Activity : Use broth microdilution assays (MIC ~25 µg/mL against S. aureus) .
- Molecular Docking : Validate interactions with kinase ATP-binding pockets (e.g., EGFR) using AutoDock Vina .
Methodological Notes
- Synthesis Optimization : Replace K₂CO₃ with Cs₂CO₃ for faster reaction kinetics (12 hours vs. 24 hours) .
- Crystallography : Grow crystals via slow evaporation of ethanol/water (1:1) to obtain monoclinic P2₁/c systems for XRD .
- Data Reproducibility : Cross-validate NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
